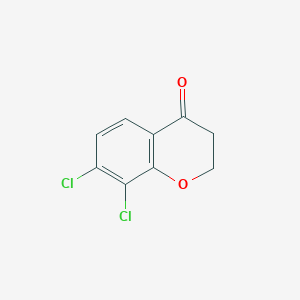
7,8-ジクロロ-3,4-ジヒドロ-2H-1-ベンゾピラン-4-オン
説明
7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one: is an organic compound with the molecular formula C9H6Cl2O2 and a molecular weight of 217.05 g/mol . This compound belongs to the benzopyran family, which is known for its diverse biological activities and applications in various fields.
科学的研究の応用
抗酸化活性
がん治療における補助療法
構造生物学と結晶学
環境および毒性学的研究
要約すると、7,8-ジクロロ-3,4-ジヒドロ-2H-1-ベンゾピラン-4-オンは、抗酸化研究、がん治療、構造生物学など、科学研究において多面的な役割を果たしています。 その多様な用途は、さまざまな分野の科学者を魅了し続けています . 詳細な情報が必要な場合、またはご質問がある場合は、お気軽にお問い合わせください。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one typically involves the chlorination of 3,4-dihydro-2H-1-benzopyran-4-one. The reaction is carried out under controlled conditions to ensure selective chlorination at the 7 and 8 positions . Chlorinating agents such as thionyl chloride or phosphorus pentachloride are used in the presence of solvents like dichloromethane or chloroform .
Industrial Production Methods: In an industrial setting, the production of 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one may involve large-scale
生物活性
7,8-Dichloro-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic compound belonging to the benzopyran family. It exhibits a diverse range of biological activities, making it a subject of interest in pharmacological research. This article explores its biological properties, mechanisms of action, and potential applications in medicine.
- Molecular Formula : C9H6Cl2O2
- Molecular Weight : 217.05 g/mol
- IUPAC Name : 7,8-dichloro-2,3-dihydrochromen-4-one
Biological Activities
Research has demonstrated that 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one possesses several notable biological activities:
1. Antioxidant Activity
This compound has been shown to exhibit significant antioxidant properties. In various studies, it has been used as a standard in assays to measure oxidative stress and cellular damage. For instance, it helps assess oxidative injury in neuronal cell death and cancer models.
2. Antimicrobial Properties
7,8-Dichloro-3,4-dihydro-2H-1-benzopyran-4-one has demonstrated antimicrobial effects against various pathogens. Research indicates its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's structure allows it to interact with microbial cell membranes and inhibit growth .
3. Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
4. Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation in preclinical models. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further investigation in inflammatory diseases .
The exact mechanisms by which 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress and inflammation.
- Cell Signaling Modulation : It can alter signaling pathways that regulate cell survival and apoptosis.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant potential of 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one using the DPPH assay. The results indicated a significant reduction in DPPH radical concentration compared to control samples, suggesting strong antioxidant activity.
Case Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential use as an antimicrobial agent.
Comparative Analysis with Related Compounds
| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 7,8-Dichloro-3,4-dihydro-2H-benzopyran-4-one | High | Moderate | Promising |
| 7-Chloro-3-(trifluoromethyl)-2H-benzopyran | Moderate | High | Moderate |
| Coumarin derivatives | High | Variable | High |
特性
IUPAC Name |
7,8-dichloro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQZFACTKZZVDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27407-09-6 | |
| Record name | 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














